molecular formula C25H25N3O4S B2784454 ethyl 2-(4-benzylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 920476-36-4

ethyl 2-(4-benzylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B2784454
CAS RN: 920476-36-4
M. Wt: 463.55
InChI Key: QVGILBMPKGDNGC-UHFFFAOYSA-N
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Description

The compound “ethyl 2-(4-benzylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate” is a pyrimidine derivative . Pyrimidines are compounds with a wide range of biological activities, and the synthesis of pyrimidine derivatives is important in medicinal chemistry .


Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products . The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Chemical Reactions Analysis

The reaction of pyrimidines with organolithium reagents leads to the formation of new pyrimidine derivatives . The nucleophilic aromatic substitution (SNAr) reaction is a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .

Scientific Research Applications

Chemical Synthesis and Catalysis

  • The synthesis of highly functionalized tetrahydropyridines via an expedient phosphine-catalyzed [4 + 2] annulation demonstrates the utility of related compounds in organic synthesis. Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, highlights the potential of similar ethyl-carboxylate structures in facilitating complex chemical reactions with complete regioselectivity and high diastereoselectivities (Zhu, Lan, & Kwon, 2003).

Biological Evaluation and Antimicrobial Activity

  • Novel benzothiazole-containing derivatives, synthesized through a microwave-assisted method, underscore the role of structurally similar ethyl-carboxylate compounds in the development of new antimicrobial agents. The study emphasizes operational simplicity and the environmental benignity of synthesizing poly-functionalized tri-heterocyclic benzothiazole derivatives, which exhibit significant antibacterial, antioxidant, and antitubercular activities (Bhoi, Borad, Pithawala, & Patel, 2016).

Heterocyclic Chemistry and Drug Development

  • The preparation of 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates provides insights into the synthesis of complex heterocycles. This research could inform the development of new pharmaceuticals by illustrating methods to create fused polyheterocyclic systems with potential biological activity (Bakhite, Al‐Sehemi, & Yamada, 2005).

Coordination Chemistry and Sensing Applications

  • The design and synthesis of coordination polymers using flexible carboxylate linkers and pyridyl co-linkers, resulting in structures capable of fluorescence sensing of nitroaromatics, suggest a pathway for utilizing ethyl-carboxylate derivatives in the construction of advanced materials. These materials' ability to selectively sense hazardous substances could be crucial for environmental monitoring and safety applications (Gupta, Tomar, & Bharadwaj, 2017).

Safety and Hazards

The safety data sheet for pyridine, a related compound, indicates that it is highly flammable and can cause skin and eye irritation. It is also harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The synthesis and study of pyrimidine derivatives are of great interest due to their wide range of biological activities. Future research could focus on the development of new pyrimidines as anti-inflammatory agents . Additionally, investigations of the fluorescence properties of the final compounds could reveal potential applications in pH sensing .

properties

IUPAC Name

ethyl 2-[(4-benzylbenzoyl)amino]-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-2-32-25(31)28-13-12-19-20(15-28)33-24(21(19)22(26)29)27-23(30)18-10-8-17(9-11-18)14-16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3,(H2,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGILBMPKGDNGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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